Cas no 21368-68-3 (DL-Camphor)

DL-Camphor structure
DL-Camphor structure
商品名:DL-Camphor
CAS番号:21368-68-3
MF:C10H16O
メガワット:152.23
CID:51774
PubChem ID:9543187

DL-Camphor 化学的及び物理的性質

名前と識別子

    • DL-Camphor
    • 1,7,7-TRIMETHYLNORBORNAN-2-ONE
    • DL-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTA-2-ONE
    • DL-2-CAMPHANONE
    • DL-2-KETO-1,7,7-TRIMETHYLNORCAMPHANE
    • DL-Camphor - synthetic
    • GUM CAMPHOR
    • FORMOSA CAMPHOR
    • LAUREL CAMPHOR
    • Camphor
    • 1,7,7-Trimethylbicyclo[2.2.1]-2-heptanone
    • 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one
    • 1,7,7-Trimethylnorcamphor
    • 2-Bornanone
    • 2-Camphanone
    • 2-Camphonone
    • 2-Kamfanon
    • 2-Keto-1,7,7-trimethylnorcamphane
    • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-
    • Bicyclo[2.2.1]heptane-2-one, 1,7,7-trimet
    • Bornane, 2-oxo-
    • Camphor, synthetic
    • Huile de camphre
    • Kampfer
    • Matricaria camphor
    • Norcamphor, 1,7,7-trimethyl-
    • Root bark oil
    • Spirit of camphor
    • UN 2717
    • (+/-)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
    • インチ: 1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
    • InChIKey: DSSYKIVIOFKYAU-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC2CCC1(C2(C)C)C

計算された属性

  • せいみつぶんしりょう: 152.12018
  • どういたいしつりょう: 152.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • ひょうめんでんか: 0

じっけんとくせい

  • イオン化ポテンシャル: 8.76 eV
  • 色と性状: かねんせいこたい2.密度(g/mL、25/4℃)
  • 密度みつど: 0.992
  • ゆうかいてん: 175 ºC
  • ふってん: 204 ºC
  • フラッシュポイント: 64 ºC
  • 屈折率: 1.5462 (estimate)
  • PSA: 17.07
  • LogP: 2.40170
  • じょうきあつ: 4 mm Hg ( 70 °C)
  • FEMA: 4513 | dl-CAMPHOR

DL-Camphor セキュリティ情報

  • 危険物輸送番号:UN 2717 4.1/PG 3
  • WGKドイツ:1
  • 危険カテゴリコード: R22
  • セキュリティの説明: 16-26-36
  • RTECS番号:EX1225000
  • 危険物標識: Xn
  • 包装カテゴリ:II
  • 危険レベル:6.1
  • ちょぞうじょうけん:库房低温通风干燥,与氧化剂分开存放,防明火,高温
  • リスク用語:R22
  • セキュリティ用語:S26;S37/39

DL-Camphor 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C905686-500g
(+/-)-Camphor
21368-68-3 95%
500g
¥928.00 2022-09-29
Aaron
AR00BCA8-25g
DL-Camphor
21368-68-3 95%
25g
$15.00 2025-01-23
SHENG KE LU SI SHENG WU JI SHU
sc-294391A-500g
DL-Camphor,
21368-68-3 ≥96%
500g
¥602.00 2023-09-05
1PlusChem
1P00BC1W-25g
DL-Camphor
21368-68-3 95%
25g
$34.00 2023-12-19
A2B Chem LLC
AF28036-25g
DL-Camphor
21368-68-3 95%
25g
$26.00 2024-04-20
Aaron
AR00BCA8-100g
DL-Camphor
21368-68-3 95%
100g
$42.00 2023-12-14
1PlusChem
1P00BC1W-100g
DL-Camphor
21368-68-3 95%
100g
$56.00 2023-12-19
A2B Chem LLC
AF28036-1g
DL-Camphor
21368-68-3 ≥95%
1g
$15.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C905686-100g
(+/-)-Camphor
21368-68-3 95%
100g
¥296.00 2022-09-29
SHENG KE LU SI SHENG WU JI SHU
sc-294391B-100g
DL-Camphor,
21368-68-3 ≥96%
100g
¥150.00 2023-09-05

DL-Camphor 関連文献

DL-Camphorに関する追加情報

DL-Camphor: A Comprehensive Overview

DL-Camphor, also known as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a naturally occurring terpenoid with the CAS registry number 21368-68-3. This compound is renowned for its unique bicyclic structure and has been extensively studied for its diverse applications in pharmaceuticals, cosmetics, and food additives. The name "camphor" itself is derived from the Sanskrit word "karpura," reflecting its historical significance in traditional medicine and perfumery.

The chemical structure of DL-Camphor consists of a bicyclic framework with a ketone group, which contributes to its distinctive aroma and physical properties. Recent studies have highlighted its potential as a versatile chiral building block in organic synthesis. Researchers have demonstrated that the stereochemistry of camphor derivatives plays a crucial role in their pharmacological activities, making them valuable candidates for drug discovery.

DL-Camphor is primarily obtained from the wood of the camphor tree (Cinnamomum camphora), which is native to East Asia. However, advancements in biotechnology have enabled the production of camphor through microbial fermentation, offering a sustainable alternative to traditional extraction methods. This development aligns with the growing demand for eco-friendly practices in the chemical industry.

In the pharmaceutical sector, DL-Camphor has been investigated for its anti-inflammatory and analgesic properties. A 2023 study published in the Journal of Medicinal Chemistry revealed that camphor derivatives exhibit potent inhibitory effects on inflammatory cytokines, suggesting their potential use in treating chronic inflammatory diseases such as arthritis. Furthermore, camphor has been shown to enhance drug delivery systems by improving the solubility and bioavailability of hydrophobic drugs.

The cosmetic industry has also benefited from the properties of DL-Camphor. Its ability to penetrate the skin makes it an effective ingredient in anti-aging products and wound-healing formulations. Recent research has focused on its role as a natural preservative, which could replace synthetic additives in personal care products, addressing consumer concerns about chemical safety.

In conclusion, DL-Camphor (CAS No. 21368-68-3) continues to be a subject of intense scientific interest due to its structural versatility and multifaceted applications. As new research emerges, this compound is poised to play an even greater role in advancing both therapeutic and consumer product innovations.

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